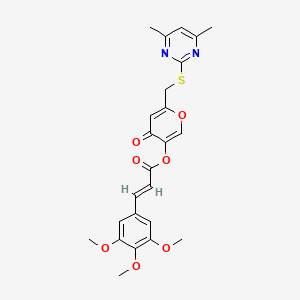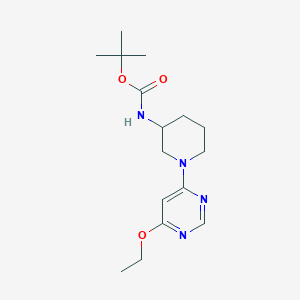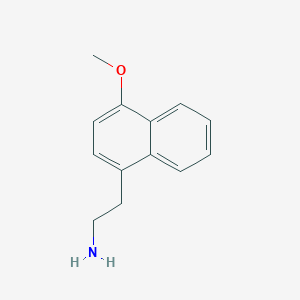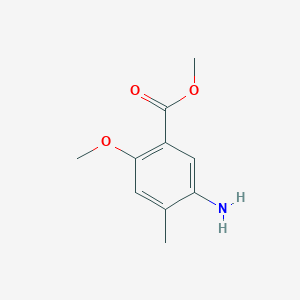![molecular formula C17H22N4OS2 B2480223 2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886906-36-1](/img/structure/B2480223.png)
2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes including [2+3]-cyclocondensation reactions, as seen in the formation of N-(R-phenyl)-(6-oxo-5,6-dihydro[1,3]thiazol[3,2-b][1,2,4]triazol-5-yl)acetamides and 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones, which show potential as anticancer agents (Lesyk et al., 2007). These synthesis pathways often involve cyclization, substitution, and condensation reactions, which could be relevant for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of compounds in the thiazolo[3,2-b][1,2,4]triazol-6-ol class is characterized by X-ray crystallography and spectroscopic techniques. For example, the crystal structure and molecular structure analysis often involve density functional theory (DFT) calculations to understand the electrostatic potential and frontier molecular orbitals (Saraç, 2020). These studies help in elucidating the geometry, electronic structure, and reactive sites of such molecules.
Chemical Reactions and Properties
Compounds with the thiazolo[3,2-b][1,2,4]triazol-6-ol skeleton participate in various chemical reactions due to their multiple reactive sites. They can undergo cyclocondensation, nucleophilic substitution, and Michael addition reactions, as seen in the synthesis and evaluation of their anti-inflammatory activities (Tozkoparan et al., 1999). These reactions are critical for the modification of the core structure to improve biological activity or modulate physical and chemical properties.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The X-ray crystallography studies provide insights into the crystalline structure, which, along with spectroscopic data, aids in understanding the compound's physical characteristics (Gündoğdu et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are closely related to the molecular structure and functional groups present in the compound. For instance, the presence of a thiazolo[3,2-b][1,2,4]triazol-6-ol core has implications for potential biological activities, such as antimicrobial and anticancer effects, as demonstrated by compounds with similar structures (Lesyk et al., 2007). Theoretical calculations, such as DFT, further help in predicting the chemical behavior and potential interactions of these compounds.
Scientific Research Applications
Microwave-Assisted Synthesis in Medicinal Chemistry
Research has explored the microwave-assisted synthesis of various hybrid molecules, including thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have demonstrated notable antimicrobial, antilipase, and antiurease activities, suggesting their potential in developing new therapeutic agents (Başoğlu et al., 2013).
Protective Effects on Ethanol-Induced Oxidative Stress
A study investigated the efficacy of thiazolo[3,2-b]-1,2,4-triazoles in mitigating ethanol-induced oxidative stress in mouse brain and liver. The results indicate that these compounds could be beneficial in managing peroxidative tissue injuries caused by ethanol (Aktay et al., 2005).
Antimicrobial Activity
Various thiazolidinone derivatives, including thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones, have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant activity against various bacterial and fungal strains, indicating their potential in antimicrobial therapy (Patel et al., 2012).
Tuberculostatic Activity
Research on structural analogs of thiazolo[3,2-b][1,2,4]triazole derivatives has revealed their potential tuberculostatic activity. This suggests their usefulness in developing new treatments for tuberculosis (Titova et al., 2019).
Anti-Inflammatory Activity
The anti-inflammatory properties of thiazolo[3,2-b]-1,2,4-triazoles have been extensively studied. Compounds such as 6-benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones have shown promising anti-inflammatory activities, which could be valuable in developing new anti-inflammatory drugs (Tozkoparan et al., 2000).
Anticancer Potential
Some thiazolo[3,2-b]-1,2,4-triazole derivatives have shown promising activities against cancer cells, particularly breast cancer. This highlights their potential as anticancer agents (Mahmoud et al., 2021).
Antiviral Activity Against COVID-19
Recent studies have focused on the synthesis of novel thiadiazole-based molecules containing the 1,2,3-triazole moiety, which demonstrated significant docking scores against COVID-19 main protease. This indicates their potential as therapeutic agents against COVID-19 (Rashdan et al., 2021).
properties
IUPAC Name |
2-ethyl-5-[(4-methylpiperidin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS2/c1-3-13-18-17-21(19-13)16(22)15(24-17)14(12-5-4-10-23-12)20-8-6-11(2)7-9-20/h4-5,10-11,14,22H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGWEUHUAKYVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzotriazol-1-yl-[tert-butyl(dimethyl)silyl]methyl]-N,N-dimethylaniline](/img/structure/B2480141.png)
![2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2480143.png)
![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2480144.png)

![3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2480148.png)


![2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2480156.png)
![2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol](/img/structure/B2480157.png)
![(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2480158.png)

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2480160.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2480161.png)
